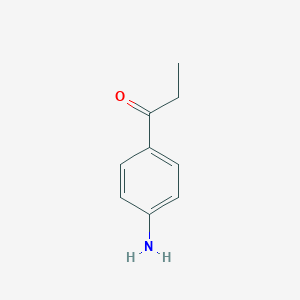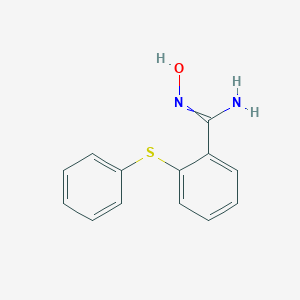![molecular formula C24H25NS2 B373863 N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine](/img/structure/B373863.png)
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine is a complex organic compound characterized by its unique structure, which includes a benzo[c][1]benzothiepin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[c][1]benzothiepin core, followed by the introduction of the sulfanyl group and the N,N-dimethylaminoethyl side chain. Common reagents used in these steps include organolithium reagents, sulfur sources, and alkylating agents. Reaction conditions often involve inert atmospheres and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to its biological activity, including potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the compound’s structure and the biological context in which it is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzo[c][1]benzothiepin derivatives and related sulfur-containing heterocycles. Examples include:
Benzo[c][1]benzothiepin-11-yl derivatives: These compounds share the core structure but differ in their substituents.
Thiepin derivatives: These compounds have a similar sulfur-containing ring but may lack the benzo fusion.
Uniqueness
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C24H25NS2 |
|---|---|
Molekulargewicht |
391.6g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C24H25NS2/c1-25(2)16-17-27-24(20-11-4-3-5-12-20)21-13-7-6-10-19(21)18-26-23-15-9-8-14-22(23)24/h3-15H,16-18H2,1-2H3 |
InChI-Schlüssel |
CGFSWQMESVHTJX-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)CCSC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[2-(phenylsulfanyl)phenyl]ethylamine](/img/structure/B373781.png)

![2-[(3,4-Dimethoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373784.png)
![1-(4-Cyclopentylphenyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone](/img/structure/B373785.png)
![2-Chlorodibenzo[b,f]thiepine](/img/structure/B373786.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373787.png)
![2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373788.png)

![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B373790.png)
![11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B373793.png)


![3-(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethyl-1-propanamine](/img/structure/B373800.png)
![Bis(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl) ether](/img/structure/B373801.png)
